methyl 2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}propanoate
Description
Systematic Nomenclature and IUPAC Classification
The compound's IUPAC name derives from its fused heterocyclic system and substituent positions:
Systematic Name:
Methyl 2-{[3-(4-fluorophenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}propanoate
Structural Breakdown:
- Parent system: Triazolo[4,5-d]pyrimidine
- Numbering begins at the triazole N1, progressing through the fused pyrimidine ring
- Substituents:
- 4-Fluorophenyl group at position 3
- Methyl propanoate-linked sulfanyl group at position 7
Key Nomenclature Rules Applied:
- Priority given to the triazolopyrimidine system over substituents
- "Sulfanyl" designation for thioether functionality (C-S-C linkage)
- Ester group named as methoxycarbonylethyl via Cahn-Ingold-Prelog priorities
Comparative Structural Data:
Historical Context in Triazolopyrimidine Chemistry
The development of this compound reflects three key phases in heterocyclic chemistry:
Early Triazolopyrimidine Synthesis (1950s-1970s)
Fluorination Strategies (1980s-2000s)
Thioether Linkage Optimization (2010-Present)
Evolutionary Milestones:
Structural Relationship to Bioactive Heterocyclic Compounds
This molecule exhibits three-dimensional pharmacophoric features aligning with several therapeutic targets:
Key Bioactive Motifs:
| Structural Element | Bioactive Counterpart | Therapeutic Area |
|---|---|---|
| Triazolopyrimidine core | Purine nucleobases | Antiviral agents |
| 4-Fluorophenyl group | EGFR kinase inhibitors | Oncology |
| Thioether linkage | Cysteine protease inhibitors | Anti-parasitics |
| Methyl ester | Prodrug formulations | Enhanced bioavailability |
Comparative Analysis with Reference Compounds:
-
- Shared triazolopyrimidine core
- Replacement of amino group with fluorophenyl-thioether system
- Implications for kinase vs. polymerase targeting
-
- Contrast in fluorophenyl positioning
- Divergent biological outcomes (CNS vs. kinase effects)
vs. EVT-2778177
- Common thioether-propanoate chain
- Differential substitution at position 3 (dimethyl vs. fluorophenyl)
Quantum Chemical Properties:
- Calculated LogP: 2.1 ± 0.3 (enhanced membrane permeability vs. hydroxyl analogs)
- Dipole moment: 5.2 Debye (polarity facilitating target binding)
- H-bond acceptors: 6 (optimal for kinase ATP-site interactions)
Synthetic Precursor Relationships:
The compound shares synthetic pathways with:
Properties
IUPAC Name |
methyl 2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN5O2S/c1-8(14(21)22-2)23-13-11-12(16-7-17-13)20(19-18-11)10-5-3-9(15)4-6-10/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCXWKPVIBIDMTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)SC1=NC=NC2=C1N=NN2C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl 2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}propanoate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The synthesis begins with the formation of the triazole ring through a cyclization reaction involving an azide and an alkyne.
Pyrimidine Ring Formation: The triazole ring is then fused with a pyrimidine ring through a series of condensation reactions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction.
Attachment of the Sulfanyl Propanoate Ester: Finally, the sulfanyl propanoate ester moiety is attached through an esterification reaction.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
Methyl 2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as amines or thiols replace the fluorine atom.
Ester Hydrolysis: The ester moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Methyl 2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}propanoate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly for its neuroprotective and anti-inflammatory properties.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding, providing insights into its mechanism of action at the molecular level.
Industrial Applications: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex organic molecules, which can be used in various industrial processes.
Mechanism of Action
The mechanism of action of methyl 2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}propanoate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and modulate receptor activity, leading to its observed biological effects. For example, it has been shown to inhibit the production of nitric oxide and tumor necrosis factor-α in human microglia cells, suggesting its role in anti-inflammatory pathways .
Comparison with Similar Compounds
Substituent Variations at Position 3
The 4-fluorophenyl group distinguishes the target compound from analogs with alternative substituents:
- N-Cyclohexyl Analog (CAS 863460-26-8): Features a cyclohexyl-acetamide group at the sulfanyl position instead of the propanoate ester. This substitution increases molecular weight (386.45 g/mol vs. target compound’s ~376.44 g/mol) and may reduce solubility due to the bulky cyclohexyl group.
- Benzyl-Substituted Derivatives (e.g., Compound 9 in ): A benzyl group at position 3 and propylthio at position 3.
- Vipadenant (INN): Contains a 4-aminophenylmethyl group at position 3 and a furan at position 5. This adenosine receptor antagonist highlights how position 3 substituents dictate target specificity.
Functional Group Modifications at Position 7
- Propylthio vs. Sulfanyl Propanoate: Derivatives like tert-butyl(2-((3-benzyl-5-(propylthio)-3H-triazolo[4,5-d]pyrimidin-7-yl)amino)ethyl)carbamate (Compound 9, ) use a propylthio group, increasing hydrophobicity (logP) compared to the target’s ester.
- Benzo[d]oxazol-2-ylthio Derivatives (e.g., 9b in ) : Incorporation of a benzo[d]oxazole ring via a thioether enhances aromaticity and may improve intercalation with biological targets.
Biological Activity
Methyl 2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}propanoate, also known as methyl 2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]thio}butanoate (CAS No. 863460-54-2), is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its mechanisms of action, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of triazolopyrimidines and features a complex structure that includes a fluorophenyl group and a thioether moiety. Its molecular formula is , and it has been synthesized through multi-step organic reactions involving specific catalysts and solvents to ensure high yields and purity .
Target of Action : The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) .
Mode of Action : This compound acts as an inhibitor of CDK2 , which is crucial for cell cycle progression. By inhibiting CDK2, the compound disrupts the normal cell cycle, leading to inhibition of cell proliferation .
Biochemical Pathways : The inhibition of CDK2 affects several downstream signaling pathways involved in cell growth and division. This mechanism positions the compound as a potential anticancer agent by targeting tumor growth .
Pharmacological Properties
Research indicates that similar compounds exhibit significant inhibitory activity with IC50 values in the nanomolar range. The pharmacokinetics of this compound suggest promising bioavailability and efficacy in preclinical studies .
Biological Activity
This compound has demonstrated various biological activities:
- Anticancer Activity : Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:
Comparative Analysis with Similar Compounds
| Compound Name | Structure | IC50 (μM) | Biological Activity |
|---|---|---|---|
| Methyl 2-{...} | Structure | 6.2 | Colon carcinoma |
| Compound A | Structure | 27.3 | Breast cancer |
| Compound B | Structure | 43.4 | Breast cancer |
Note: The structures can be visualized using chemical drawing software.
Case Studies and Research Findings
Several studies have investigated the biological activity of triazolopyrimidine derivatives:
- Study on Mercapto-Triazolethiones : Research highlighted that mercapto-substituted triazoles possess chemopreventive and chemotherapeutic effects on cancer cells .
- Cytotoxicity Assays : In a comparative study involving various triazole derivatives, methyl 2-{...} exhibited superior cytotoxicity against human malignant cell lines compared to standard chemotherapeutics like cisplatin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
